AMPK Competitive Inhibition: Divergent Primary Target from Staurosporine and Clinical Derivatives
5′-Hydroxy-staurosporine was identified via FUSION (Functional Signature Ontology) screening as a competitive AMPK inhibitor, a mechanism not shared by the parent compound staurosporine, which is a broad-spectrum PKC/PKA inhibitor [1]. While staurosporine inhibits approximately 90% of human ATP-kinases and UCN-01 shows PKC selectivity (IC₅₀ 4.1 nM PKC, 42 nM PKA), the 5′-hydroxyl modification redirects target engagement toward AMPK [2]. Midostaurin (CGP 41251), despite its PKC selectivity (IC₅₀ 50 nM), functions as a multi-targeted FLT3/VEGFR inhibitor with IC₅₀ values spanning 22–500 nM across multiple kinases [3].
| Evidence Dimension | Primary kinase target and selectivity profile |
|---|---|
| Target Compound Data | Competitive AMPK inhibitor; identified via FUSION functional signature ontology screen |
| Comparator Or Baseline | Staurosporine: pan-kinase inhibitor (PKC IC₅₀ 0.7 nM, PKA 7 nM, CaMKII 20 nM); UCN-01: PKC-selective (PKC IC₅₀ 4.1 nM, PKA 42 nM); Midostaurin: multi-targeted (IC₅₀ range 22–500 nM across PKCα/β/γ, FLT3, VEGFR1/2, etc.) |
| Quantified Difference | Mechanistic divergence: 5′-hydroxy-staurosporine → AMPK; staurosporine → broad-spectrum ATP-kinase; UCN-01 → PKC-selective; midostaurin → multi-targeted FLT3/VEGFR |
| Conditions | FUSION screening platform; kinase inhibition assays as reported in respective primary literature |
Why This Matters
For researchers investigating AMPK-dependent pathways in cancer metabolism, 5′-hydroxy-staurosporine offers a mechanistically distinct tool that staurosporine, UCN-01, and midostaurin cannot substitute.
- [1] Das B, Neilsen BK, Fisher KW, et al. A Functional Signature Ontology (FUSION) screen detects an AMPK inhibitor with selective toxicity toward human colon tumor cells. Sci Rep. 2023. View Source
- [2] Takahashi I, et al. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. J Antibiot. 1989;42(4):571-576. PKC IC₅₀ 4.1 nM, PKA 42 nM. View Source
- [3] Meyer T, et al. CGP 41 251 selectivity for PKC inhibition. Int J Cancer. 1989;43(5):851-856. PKC IC₅₀ 50 nM; Midostaurin product data IC₅₀ range 22–500 nM. View Source
